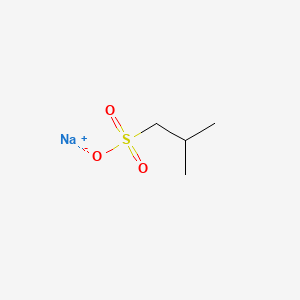
Einecs 269-100-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 2-amino-2-methyl-, 4-methylbenzenesulfonate (salt) involves the reaction of 2-amino-2-methylpropanol with 4-methylbenzenesulfonic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 2-amino-2-methyl-, 4-methylbenzenesulfonate (salt) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The sulfonate group can be reduced under specific conditions to form sulfonic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, sulfonic acids, and substituted amino compounds .
Scientific Research Applications
1-Propanol, 2-amino-2-methyl-, 4-methylbenzenesulfonate (salt) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Propanol, 2-amino-2-methyl-, 4-methylbenzenesulfonate (salt) involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The sulfonate group can participate in ionic interactions, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropanol: A precursor in the synthesis of 1-Propanol, 2-amino-2-methyl-, 4-methylbenzenesulfonate (salt).
4-Methylbenzenesulfonic acid: Another precursor used in the synthesis.
2-Amino-2-methylpropanol p-toluenesulfonate: A similar compound with comparable properties and applications.
Uniqueness
1-Propanol, 2-amino-2-methyl-, 4-methylbenzenesulfonate (salt) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual functionality as both an amino alcohol and a sulfonate ester makes it versatile in various chemical and biological applications .
Properties
CAS No. |
68187-47-3 |
|---|---|
Molecular Formula |
C4H9NaO3S |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
sodium;2-methylpropane-1-sulfonate |
InChI |
InChI=1S/C4H10O3S.Na/c1-4(2)3-8(5,6)7;/h4H,3H2,1-2H3,(H,5,6,7);/q;+1/p-1 |
InChI Key |
MKAXISKDFRQLBH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



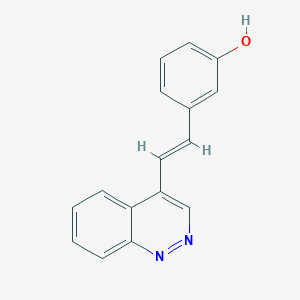
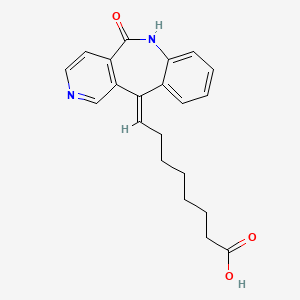
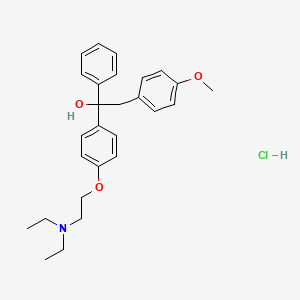
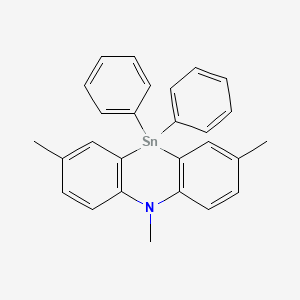
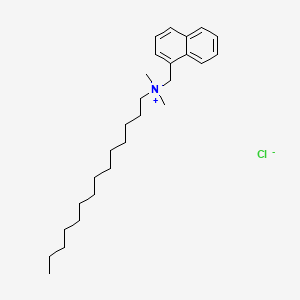
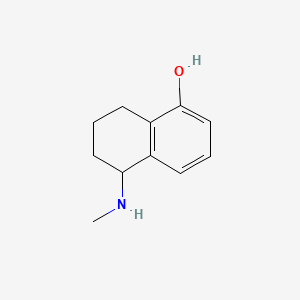
![3-{[3-(Morpholin-4-yl)propyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12788086.png)
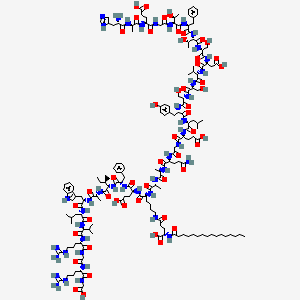
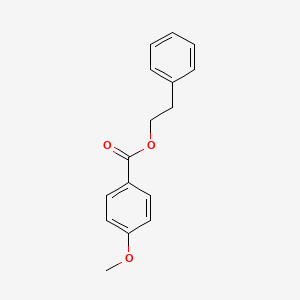
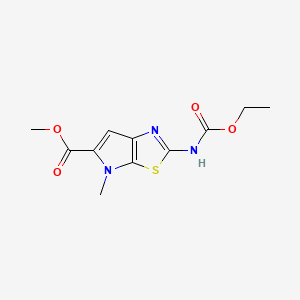
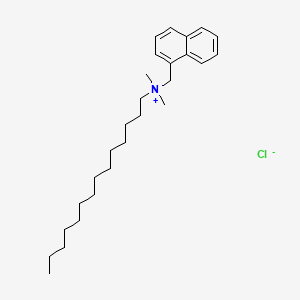
![Biphenylene-(4,4')-bis-methyl-(3-beta-tigloyloxy)-tropaniumbromid [German]](/img/structure/B12788096.png)

